methyl 2-({[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
METHYL 2-{2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a dihydropyrimidinone core, and a benzoate ester, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the fluorophenyl group and the benzoate ester. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
METHYL 2-{2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 2-{2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE is unique due to its combination of a fluorophenyl group, a dihydropyrimidinone core, and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H18FN3O4 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 2-[[2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18FN3O4/c1-13-11-19(27)25(20(23-13)14-7-9-15(22)10-8-14)12-18(26)24-17-6-4-3-5-16(17)21(28)29-2/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
BNOZRZXSZRFRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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